molecular formula C8H14O3 B2619519 2-[(2S,5R)-5-Methyloxan-2-yl]acetic acid CAS No. 2378490-64-1

2-[(2S,5R)-5-Methyloxan-2-yl]acetic acid

Cat. No.: B2619519
CAS No.: 2378490-64-1
M. Wt: 158.197
InChI Key: OAJGFIZJAXNTRW-RQJHMYQMSA-N
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Description

2-[(2S,5R)-5-Methyloxan-2-yl]acetic acid is a chiral carboxylic acid featuring a six-membered oxane (tetrahydropyran) ring substituted with a methyl group at the 5-position and an acetic acid moiety at the 2-position.

Properties

IUPAC Name

2-[(2S,5R)-5-methyloxan-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6-2-3-7(11-5-6)4-8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJGFIZJAXNTRW-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(OC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](OC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2S,5R)-5-Methyloxan-2-yl]acetic acid typically involves the condensation of specific precursors under controlled conditions. One common method involves the use of glacial acetic acid as a catalyst . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[(2S,5R)-5-Methyloxan-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-[(2S,5R)-5-Methyloxan-2-yl]acetic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2S,5R)-5-Methyloxan-2-yl]acetic acid involves its interaction with specific molecular targets and pathways . The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related molecules, focusing on ring systems, substituents, and key properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Type Substituents Key Properties/Activities References
2-[(2S,5R)-5-Methyloxan-2-yl]acetic acid C₈H₁₄O₃ 158.19 Oxane 5-methyl, 2-acetic acid Chiral center, predicted moderate acidity (pKa ~3.8)* -
2-[(2R,5R,6S)-6-(Hydroxymethyl)-5-(tosylamino)oxan-2-yl]acetic acid C₁₅H₂₁NO₆S 343.11 Oxane 6-hydroxymethyl, 5-sulfonylamino Predicted density: 1.32 g/cm³; pKa: 3.78
2-(5-Methyloxazol-2-yl)acetic acid C₆H₇NO₃ 141.12 Oxazole 5-methyl, 2-acetic acid Requires storage at -20°C
(-)-Menthoxyacetic acid C₁₂H₂₂O₃ 214.30 Cyclohexane Menthyl (isopropyl-methylcyclohexyl)oxy Supplier-reported purity >97%
2-Amino-2-(3-oxoisoxazolidin-5-yl)acetic acid C₅H₈N₂O₅ 176.13 Isoxazolidinone 3-oxo, 5-isoxazolidinyl Safety irritant

*Predicted based on analog data (e.g., ).

Key Observations

Ring Type and Substituent Effects: The oxane ring in the target compound provides a rigid, oxygen-containing scaffold distinct from oxazole () or cyclohexane () derivatives. The methyl group at C5 and acetic acid at C2 may enhance lipophilicity compared to polar substituents like hydroxymethyl or sulfonylamino groups in . Isoxazolidinone-based analogs () exhibit amino and keto groups, introducing hydrogen-bonding capabilities absent in the target compound.

Stereochemical Considerations :

  • The (2S,5R) configuration likely affects molecular interactions. For example, in , stereoisomers of oxanyl acetic acids show distinct hydrogen-bonding patterns in crystal structures, which could influence solubility or receptor binding .

Physical Properties :

  • Predicted pKa values for oxane derivatives (~3.78, ) suggest moderate acidity, comparable to standard carboxylic acids.
  • Cyclohexane-based menthoxyacetic acid () has a higher molecular weight (214.30 vs. 158.19) due to its bulkier substituents, impacting solubility and volatility .

The oxane ring’s ether oxygen could participate in hydrogen bonding, similar to sulfonylamino groups in .

Research Findings and Implications

  • Synthesis Routes : Analogous compounds (e.g., menthoxyacetic acid in ) are synthesized via condensation reactions. The target compound might be prepared through similar strategies, such as coupling a preformed oxane ring with activated acetic acid derivatives.
  • Pharmacokinetics: Adamantane-phenoxyacetic acid derivatives () exhibit metabolic stability, suggesting that the oxane ring in the target compound could confer resistance to enzymatic degradation .
  • Toxicity: Isoxazolidinone derivatives () require careful handling due to irritant properties, highlighting the need for safety assessments of structurally related compounds .

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